Metconazole-d6

Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Metconazole-d6 is a deuterium-labeled analog of the triazole fungicide metconazole. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the native analyte but possesses a distinct mass (+6 Da) due to the replacement of six hydrogen atoms with deuterium.

Molecular Formula C17H22ClN3O
Molecular Weight 325.9 g/mol
Cat. No. B12392486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetconazole-d6
Molecular FormulaC17H22ClN3O
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3
InChIKeyXWPZUHJBOLQNMN-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metconazole-d6: The Preferred Deuterated Internal Standard for Accurate Triazole Fungicide Residue Analysis by LC-MS/MS


Metconazole-d6 is a deuterium-labeled analog of the triazole fungicide metconazole [1]. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the native analyte but possesses a distinct mass (+6 Da) due to the replacement of six hydrogen atoms with deuterium . This mass difference allows mass spectrometry (MS) to differentiate between the standard and the analyte while maintaining near-identical chromatographic behavior and ionization efficiency [2]. Its primary application is in the accurate quantification of metconazole residues in complex matrices such as food, environmental samples, and biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why Non-Isotopic Internal Standards Cannot Replace Metconazole-d6 in Metconazole Residue Analysis


The use of non-isotopic internal standards (e.g., structural analogs) for the quantification of metconazole introduces significant analytical uncertainty. These compounds differ in their physicochemical properties, leading to variable extraction recoveries, chromatographic retention times, and, most critically, differential susceptibility to matrix effects [1]. LC-MS/MS analyses are particularly prone to ion suppression or enhancement caused by co-eluting matrix components [1]. Because a structural analog does not perfectly co-elute with metconazole, it cannot accurately compensate for these variable matrix effects, resulting in biased quantification [2]. In contrast, a deuterated internal standard like Metconazole-d6 co-elutes with the analyte and experiences nearly identical matrix effects and sample preparation losses, thereby providing the necessary correction factor for accurate and precise quantification [3].

Quantitative Evidence for Selecting Metconazole-d6: Performance Benchmarks Against Alternatives


Superior Matrix Effect Correction: Deuterated vs. Structural Analog Internal Standards

In a study on pesticide analysis in a complex wheat hay matrix, isotopically labeled internal standards (including deuterated forms) were found to be effective in correcting quantitative errors associated with signal suppression. In contrast, structural analogs were deemed 'ineffective as volumetric internal standards' [1]. This class-level inference demonstrates that a deuterated standard like Metconazole-d6 is essential for accurate quantification, whereas a non-deuterated analog (e.g., another triazole fungicide) would lead to uncorrected matrix effects and inaccurate results.

Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Validated Purity Specifications for Reliable Quantification: Metconazole-d6 vs. Unspecified Sources

A Certificate of Analysis (CoA) for a commercial batch of Metconazole-d6 reports an isotopic purity of 99.6% and a chemical purity of 98% [1]. High isotopic purity is critical because the presence of unlabeled (d0) analyte in the internal standard will cause a systematic overestimation of the native metconazole concentration in the sample. The specified isotopic purity ensures that the contribution of the internal standard to the analyte's MRM channel is negligible (d0 impurity reported as 0.09%), enabling accurate quantification at trace residue levels.

Isotopic Purity Chemical Purity Quality Control

Potential for Retention Time Shift: Deuterated vs. 13C-Labeled Internal Standards

A key differentiator between deuterated (2H) and 13C-labeled internal standards is the potential for a chromatographic retention time shift. The replacement of hydrogen with deuterium doubles the mass of the atom, which can alter the compound's interaction with the stationary phase. Research indicates that while 13C labeling causes only a slight mass change and minimal shift, 2H labeled compounds 'may show retention time shifts' [1]. This can lead to less accurate correction if the internal standard does not perfectly co-elute with the analyte. The magnitude of this shift is compound- and condition-specific, making it a critical consideration in method development.

Chromatography LC-MS/MS Isotope Effect

Enantioselective Quantification: The Need for an Isotopically Labeled Standard for Chiral Metconazole

Metconazole is a chiral fungicide with two chiral centers, and research has established that its stereoisomers exhibit different degradation behaviors and toxicological profiles [1]. A validated SFC-MS/MS method for the enantioselective determination of metconazole in fruits achieved recoveries of 71.6-113% with RSD ≤ 19.8% [1]. For this advanced, stereoisomer-specific analysis, an isotopically labeled internal standard like Metconazole-d6 is indispensable. Its use ensures that any losses during sample preparation or ionization differences between enantiomers are accurately corrected, enabling reliable risk assessment for each stereoisomer.

Chiral Analysis Enantioselective Separation SFC-MS/MS

Key Application Scenarios Where Metconazole-d6 Provides a Decisive Analytical Advantage


Regulatory-Compliant Pesticide Residue Monitoring in Food and Environmental Matrices

For laboratories performing quantitative analysis of metconazole residues in complex matrices like rice, fruits, vegetables, or soil, Metconazole-d6 is the preferred internal standard. Its use is essential for correcting matrix effects and ensuring the accuracy and precision required to meet stringent regulatory limits (e.g., Maximum Residue Levels or MRLs) set by agencies like the EFSA and US EPA [4]. The validated high isotopic purity ensures reliable quantification at trace (ppb) levels [5].

Chiral Pharmacokinetic and Environmental Fate Studies of Metconazole Stereoisomers

In research investigating the stereoselective degradation, metabolism, or toxicity of metconazole, accurate quantification of individual enantiomers is critical. As demonstrated in chiral SFC-MS/MS methods, Metconazole-d6 is required to correct for analyte losses and variable ionization, enabling the generation of reliable data for risk assessment and understanding the distinct environmental behaviors of each stereoisomer [4].

Method Development and Validation for Multi-Residue Pesticide LC-MS/MS Panels

When developing and validating a new LC-MS/MS method for a panel of pesticides that includes metconazole, Metconazole-d6 is the only choice for an internal standard that can reliably compensate for matrix effects [4]. Using a non-isotopic alternative would compromise the accuracy of the metconazole quantification, potentially invalidating the entire multi-residue method [5].

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